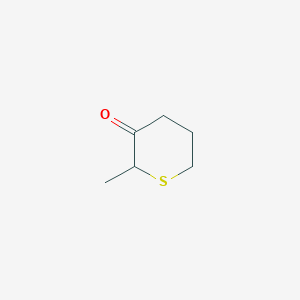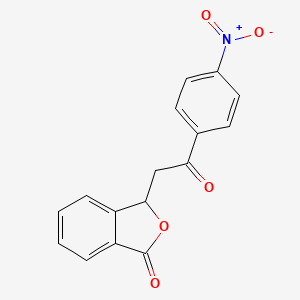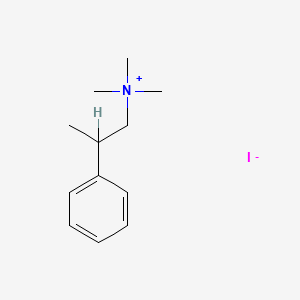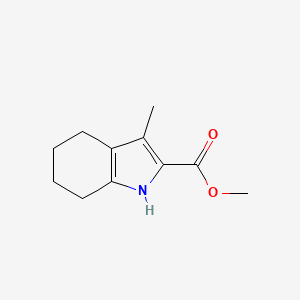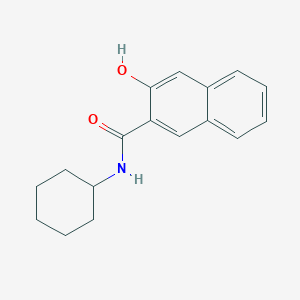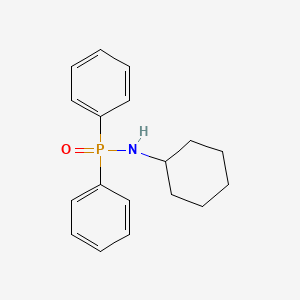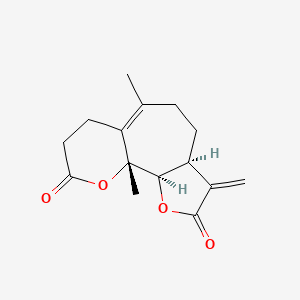
Psilostachyin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dimethyl-5-methylidene-3,14-dioxatricyclo[8.4.0.02,6]tetradec-9-ene-4,13-dione is a natural product found in Ambrosia artemisiifolia var. elatior, Ambrosia artemisiifolia, and other organisms with data available.
Scientific Research Applications
Antiproliferative Effects
- Trypanosoma Cruzi : Psilostachyin B has demonstrated significant antiproliferative effects against Trypanosoma cruzi, a parasite responsible for Chagas disease. It causes irreversible effects on parasite growth and induces ultrastructural alterations, including mitochondrial swelling and kinetoplast deformity (Sülsen et al., 2010).
Antiprotozoal Activity
- Trypanocidal and Leishmanicidal Activities : Research has shown that Psilostachyin B is effective in vitro against both Trypanosoma cruzi and Leishmania species, suggesting its potential as a template for developing new antiprotozoal agents (Sülsen et al., 2011).
Cell Cycle Modulation
- G2/M DNA Damage Checkpoint : Psilostachyin B was identified as a novel checkpoint inhibitor in a cell-based assay for inhibitors of the G2 DNA damage checkpoint, indicating its potential role in cancer research (Sturgeon et al., 2005).
Anticancer Action
- Liver Carcinoma : It has been found that Psilostachyin-A, a variant of Psilostachyin, can induce autophagy, cause G2/M phase cell cycle arrest, and inhibit the ERK/MAPK signaling pathway in liver carcinoma cells, suggesting its therapeutic potential in liver cancer treatment (Liu et al., 2019).
Anti-Inflammatory Potential
- In vitro Evaluation : Psilostachyin and its analogues have shown anti-inflammatory potential in in vitro studies, suggesting their possible use in treating inflammation-related conditions (Chib et al., 2011).
Apoptosis Induction
- Murine Lymphoma : Research indicates that Psilostachyin and related compounds can induce apoptosis in murine lymphoma cell lines, highlighting their potential as antitumor agents (Martino et al., 2015).
Mode of Action
- Mechanism in Trypanosoma cruzi : The mode of action of Psilostachyin B includes interaction with hemin and inhibition of ergosterol biosynthesis, leading to apoptosis in Trypanosoma cruzi (Sülsen et al., 2016).
Oxidative Stress Induction
- Leishmania mexicana : Studies suggest that Psilostachyin B can induce oxidative stress in Leishmania mexicana, a mechanism that could be leveraged in developing treatments for leishmaniasis (Barrera et al., 2013).
properties
CAS RN |
6995-02-4 |
|---|---|
Product Name |
Psilostachyin B |
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(1R,2R,6S)-1,9-dimethyl-5-methylidene-3,14-dioxatricyclo[8.4.0.02,6]tetradec-9-ene-4,13-dione |
InChI |
InChI=1S/C15H18O4/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(16)19-15/h10,13H,2,4-7H2,1,3H3/t10-,13+,15+/m0/s1 |
InChI Key |
IOGFBFUSBVLQMS-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(=O)OC2(C3C(CC1)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=C2CCC(=O)OC2(C3C(CC1)C(=C)C(=O)O3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




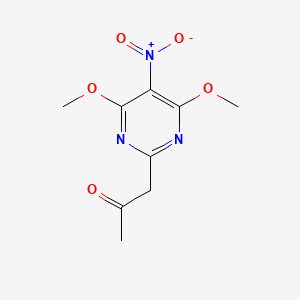
![Ethyl 4-{[(6-methoxy-1,3-benzothiazol-2-yl) carbamoyl]amino}benzoate](/img/structure/B1659899.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B1659901.png)
![2-[Chloro(phenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1659903.png)
![N'-{[3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-propoxybenzohydrazide](/img/structure/B1659905.png)
